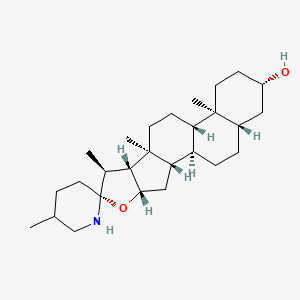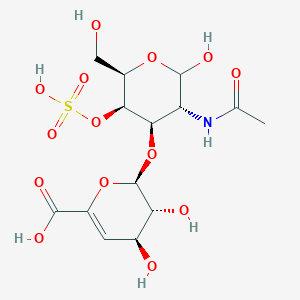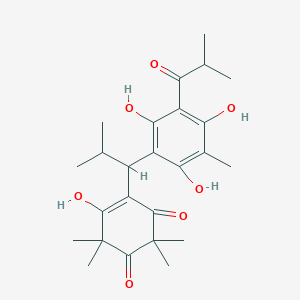
Thiocyanatin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiocyanatin B is a natural product found in Oceanapia with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Thiocyanatin B, along with its analogues, has been synthesized through a process involving cross metathesis of unsaturated thiocyanates, facilitated by a ruthenium catalyst. This method emphasizes the importance of the catalyst’s nature, alkenyl chain length, and activation mode (conventional heating or microwave activation) in determining the reaction's efficiency. Such synthesis strategies are critical for advancing our understanding of this compound's chemical properties and potential applications (Cros, Pelotier, & Piva, 2010).
Nematocidal Activity
This compound has been identified as a novel nematocidal agent. Studies have highlighted its efficacy in this regard, particularly through the examination of natural sources like the marine sponge Oceanapia sp. These findings point towards the potential utility of this compound in the development of new nematocidal compounds, which could have significant implications for agriculture and pest control (Capon et al., 2001; Capon et al., 2004).
Potential in Pharmacological Applications
While specific studies on this compound’s direct pharmacological applications are limited, research on thiocyanates in general indicates their importance as intermediates in synthesizing various compounds, including pharmaceuticals. The unique chemical properties of thiocyanates like this compound offer valuable opportunities for developing new medicinal compounds with a range of therapeutic potentials (Xu, Zhang, Feng, & Jin, 2019).
Propiedades
Fórmula molecular |
C18H30N2S2 |
|---|---|
Peso molecular |
338.6 g/mol |
Nombre IUPAC |
[(E)-16-thiocyanatohexadec-8-enyl] thiocyanate |
InChI |
InChI=1S/C18H30N2S2/c19-17-21-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-22-18-20/h1-2H,3-16H2/b2-1+ |
Clave InChI |
BISZBMUZVNGUPE-OWOJBTEDSA-N |
SMILES isomérico |
C(CCC/C=C/CCCCCCCSC#N)CCCSC#N |
SMILES canónico |
C(CCCC=CCCCCCCCSC#N)CCCSC#N |
Sinónimos |
thiocyanatin B thiocyanatin C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-hydroxy-5-[2-[(E)-3-hydroxyprop-1-enyl]-4-methylphenyl]-3-methylhexan-2-one](/img/structure/B1249952.png)





![(E)-3-[4-[(2Z)-3,7-dimethylocta-2,6-dienoxy]-3-methoxyphenyl]prop-2-en-1-ol](/img/structure/B1249964.png)






![(2E)-N-[(3S,4R)-3,4-dihydroxy-3-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-6-oxocyclohex-1-en-1-yl]-2,6-dimethyloct-2-enamide](/img/structure/B1249975.png)
